molecular formula C13H10BrCl2NO2S B2434457 2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide CAS No. 1246822-47-8

2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2434457
CAS No.: 1246822-47-8
M. Wt: 395.09
InChI Key: CCCHEEVMGNCKHO-UHFFFAOYSA-N
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Description

2-bromo-4,5-dichloro-N-(2-methylphenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H10BrCl2NO2S and its molecular weight is 395.09. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

(2-Bromo-4,5-dichlorophenyl)sulfonylamine is involved in the synthesis of novel derivatives with potential biological activities. For example, a series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, synthesized by nucleophilic substitution reaction with various sulfonyl and acid chlorides, displayed significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Chemical Structure and Properties

The compound has been studied for its chemical structure and properties. For instance, 3‐(4‐Chloro­phenyl)‐1‐phenyl‐3‐(p‐tolyl­sulfonyl­amino)­propan‐1‐one, synthesized through the Reformatsky reaction, reveals insights into the sulfonyl group's geometry and intermolecular interactions (Yu et al., 2004).

Enzyme Inhibitory Potential

Another aspect of research focuses on enzyme inhibitory potential. Compounds synthesized using a similar sulfonyl moiety were tested against α-glucosidase and acetylcholinesterase, demonstrating substantial inhibitory activity (Abbasi et al., 2019).

Applications in Organic Synthesis

The use of related compounds in organic synthesis is also significant. For example, a study on C(sp2)-H dual functionalization of indoles using hypervalent iodine(III) demonstrated the application of similar sulfonylamine compounds in creating novel organic structures (Moriyama et al., 2015).

These studies provide insights into the diverse scientific applications of compounds related to (2-Bromo-4,5-dichlorophenyl)sulfonylamine, ranging from antimicrobial activity to chemical synthesis and enzyme inhibition. This underlines the compound's significance in various research fields.

Properties

IUPAC Name

2-bromo-4,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO2S/c1-8-4-2-3-5-12(8)17-20(18,19)13-7-11(16)10(15)6-9(13)14/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCHEEVMGNCKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.